Spiro[2.4]heptane-4-carboximidamide
Description
Spiro[2.4]heptane-4-carboximidamide is a bicyclic compound featuring a spiro junction between a cyclopropane ring and a heptane framework, with a carboximidamide functional group at the 4-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and material science applications.
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[2.4]heptane-7-carboximidamide |
InChI |
InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10) |
InChI Key |
JMJJOHKGTLNVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2One common method involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under acidic conditions to form the carboximidamide derivative . Another approach includes the use of cyclopropyl and cyclopentyl intermediates, which are then subjected to various functionalization reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of spiro[2.4]heptane-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Spiro[2.4]heptane-4-carboximidamide is a unique bicyclic compound featuring a spiro structure, where two fused rings share a single carbon atom. It is derived from spiro[2.4]heptane, a cyclic hydrocarbon, with a carboximidamide functional group added at the 4-position. This structural configuration gives the compound unique chemical properties and potential biological activities. The molecular formula for this compound is not provided in the search results, but it has a molecular weight of approximately 152.2 g/mol. The carboximidamide group enhances its reactivity and solubility in various solvents, making it an interesting subject for synthetic and medicinal chemistry.
Medicinal Chemistry
This compound can be used as a lead compound for developing new pharmaceuticals targeting parasitic infections or other diseases. Spiro-containing derivatives have demonstrated antiparasitic activity, suggesting potential applications in pharmaceutical development . For example, spiro-containing derivatives have shown activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, by inhibiting the trypanothione reductase enzyme . The central spiro scaffold is known to be suitable for brain-active compounds in humans, representing an attractive starting point for treating the central nervous system stage of diseases .
Organic Synthesis
This compound can be employed as a versatile building block in organic synthesis. Its synthesis can be approached through various methods, providing flexibility in designing the compound for specific applications.
Interaction Studies
Interaction studies are crucial for understanding the biological relevance of this compound. Techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy can analyze binding interactions with target proteins or enzymes. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound.
списком Similar Compounds
Several compounds share structural similarities with this compound:
- Spiro[2.5]octane-3-carboximidamide Features a different ring size, potentially altering its reactivity.
- Spiro[3.3]heptane-6-carboximidamide Has variations in functional groups that may affect its activity.
- Spiro[2.6]nonane-5-carboximidamide Possesses a larger ring system and may exhibit distinct properties.
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The carboximidamide group in Spiro[2.4]heptane-4-carboximidamide distinguishes it from other spiro compounds. Key comparisons include:
Key Observations:
- The carboximidamide group in the target compound likely enhances solubility and hydrogen-bonding interactions compared to halogenated analogs like BD 1006.
- Spiro junctions in all compounds induce steric constraints, but the cyclopropane in this compound may increase ring strain compared to larger spiro systems (e.g., Spiro[4.4]nonadiene) .
Spectral and Stability Comparisons
- Mass Spectrometry (EIMS): Spiro compounds 17–20 () fragment at the spiro junction, losing substituents like ClC₆H₄N₂CO (m/z 505 → 489). The target compound may exhibit similar fragmentation due to its spiro architecture, though carboximidamide stability could mitigate this .
- NMR Characteristics: Spiro[4.4]nonadiene-1,3 () shows distinct ¹H-¹H coupling (J = 9–11 Hz) in cyclopentadienyl protons. The target’s cyclopropane ring would likely exhibit smaller coupling constants (J ≈ 4–6 Hz) due to reduced π-character .
Pharmacological Potential
- σ-Receptor Ligands (): BD 1008 and BD 1047 target σ-receptors via dichlorophenyl and amine motifs. The carboximidamide group in the target compound may mimic these interactions but with improved selectivity due to reduced lipophilicity.
- Antibiotic Analogs (): The bicyclic β-lactam in highlights the role of rigid frameworks in antibiotic design. This compound’s cyclopropane could similarly enhance target binding by restricting conformational flexibility .
Biological Activity
Spiro[2.4]heptane-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its unique chemical properties. The compound's formula is , indicating the presence of nitrogen in its functional groups, which may play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The imidamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins, potentially modulating their activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, a derivative with a similar structure demonstrated moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC50) of without significant cytotoxicity against HepG2 cells up to . This suggests that modifications to the spiro structure could yield potent antiviral agents.
Antiparasitic Activity
Another significant aspect of spiro-containing compounds is their antiparasitic activity. Spiro derivatives have been identified as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). These compounds were shown to bind reversibly to TR and impede the growth of parasites in vitro, highlighting their potential as novel anti-parasitic agents .
Case Studies
| Study | Compound | Target | Activity | EC50/IC50 | Cytotoxicity |
|---|---|---|---|---|---|
| 1 | Spiro derivative | HBV | Antiviral | None up to | |
| 2 | Spiro derivative | TbTR | Antiparasitic | Not specified | None against hGR |
Study 1: Anti-HBV Activity
In a study focusing on anti-HBV activity, a spiro-containing carbocyclic nucleoside was synthesized and evaluated for its efficacy against HBV. The results indicated moderate antiviral activity with a favorable safety profile, suggesting that further exploration of spiro derivatives could lead to effective treatments for viral infections .
Study 2: Inhibition of Trypanothione Reductase
A series of spiro-containing compounds were screened for their ability to inhibit TR from Trypanosoma brucei. The identified inhibitors showed specificity for the parasite enzyme over human counterparts, indicating a promising therapeutic window for treating trypanosomiasis without affecting human health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
